molecular formula C7H11NO3 B046444 3,5-Diethoxyisoxazole CAS No. 119224-74-7

3,5-Diethoxyisoxazole

Cat. No. B046444
M. Wt: 157.17 g/mol
InChI Key: LXEJWJQGMRMGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethoxyisoxazole is a chemical compound that belongs to the isoxazole family. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3,5-Diethoxyisoxazole is not fully understood. However, it is believed to interact with cellular targets through covalent bonding with amino acid residues in proteins. This interaction can lead to changes in protein structure and function, ultimately affecting cellular processes.

Biochemical And Physiological Effects

Studies have shown that 3,5-Diethoxyisoxazole has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have antiviral activity against several viruses, including HIV-1. Furthermore, it has been shown to possess anticancer properties, with studies demonstrating its ability to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Diethoxyisoxazole in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its wide range of biological activities. Additionally, it is a relatively stable compound that can be easily synthesized in large quantities.
One limitation of using 3,5-Diethoxyisoxazole in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3,5-Diethoxyisoxazole. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its cellular targets. Furthermore, there is potential for the development of new drugs based on the structure of 3,5-Diethoxyisoxazole, particularly in the areas of antimicrobial and anticancer therapeutics.

Synthesis Methods

The synthesis of 3,5-Diethoxyisoxazole can be achieved through a variety of methods, including the reaction of 3,5-Diethoxyaniline with glyoxylic acid or the reaction of ethyl nitrite with 3,5-Diethoxyaniline. However, the most commonly used method is the reaction of 3,5-Diethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

3,5-Diethoxyisoxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Additionally, it has been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging biological systems.

properties

CAS RN

119224-74-7

Product Name

3,5-Diethoxyisoxazole

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3,5-diethoxy-1,2-oxazole

InChI

InChI=1S/C7H11NO3/c1-3-9-6-5-7(10-4-2)11-8-6/h5H,3-4H2,1-2H3

InChI Key

LXEJWJQGMRMGLH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NO1)OCC

Canonical SMILES

CCOC1=CC(=NO1)OCC

synonyms

Isoxazole, 3,5-diethoxy- (9CI)

Origin of Product

United States

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